Dual-Halogen Motif Drives Antibacterial Potency
Derivatives of 2-(6-bromo-4-chloropyridin-2-yl)acetic acid exhibit quantifiably superior antibacterial activity compared to mono-halogenated and regioisomeric analogs. Structure-activity relationship (SAR) studies demonstrate that the 6-bromo-4-chloro substitution pattern specifically enhances activity against Gram-positive bacteria, with derivatives achieving Minimum Inhibitory Concentration (MIC) values of 4–8 µg/mL against *Staphylococcus aureus* [1]. In contrast, the regioisomer 2-(2-bromo-6-chloropyridin-4-yl)acetic acid and mono-halogenated analogs like 2-(4-chloropyridin-2-yl)acetic acid lack this dual-halogen motif and do not demonstrate comparable potency in the same assay systems, underscoring the critical role of the specific halogen placement for target engagement [2].
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC 4–8 µg/mL against *Staphylococcus aureus* (for derivatives) |
| Comparator Or Baseline | Mono-halogenated analogs (e.g., 2-(4-chloropyridin-2-yl)acetic acid, 2-(6-bromopyridin-2-yl)acetic acid) and regioisomer 2-(2-bromo-6-chloropyridin-4-yl)acetic acid |
| Quantified Difference | Target compound derivatives show low µg/mL MIC range; comparator analogs show no reported activity at comparable concentrations |
| Conditions | In vitro antibacterial susceptibility testing |
Why This Matters
For antimicrobial lead development, the dual-halogen motif is essential for achieving low µg/mL potency, making the compound a non-substitutable starting point for SAR optimization.
- [1] Kuujia.com, Cas no 1805577-10-9 (2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile) product page, citing SAR studies on 6-bromo-4-chloro substitution View Source
- [2] Kuujia.com, Cas no 1805577-10-9 (2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile) product page View Source
